molecular formula C24H29FN2O3S B3007115 7-(diethylamino)-3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-propylquinolin-4(1H)-one CAS No. 892770-39-7

7-(diethylamino)-3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-propylquinolin-4(1H)-one

Cat. No.: B3007115
CAS No.: 892770-39-7
M. Wt: 444.57
InChI Key: ZCMMMEKWRXAKDC-UHFFFAOYSA-N
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Description

7-(diethylamino)-3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-propylquinolin-4(1H)-one is a complex organic compound with potential applications in various fields of science and industry. This compound features a quinoline core substituted with diethylamino, ethylphenylsulfonyl, fluoro, and propyl groups, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-propylquinolin-4(1H)-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis or Friedländer synthesis, which involve the condensation of aniline derivatives with carbonyl compounds.

    Introduction of Substituents: The diethylamino group can be introduced via nucleophilic substitution reactions, while the ethylphenylsulfonyl group can be added through sulfonylation reactions. The fluoro group is typically introduced via electrophilic fluorination, and the propyl group can be added through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

7-(diethylamino)-3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-propylquinolin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to replace existing substituents with new ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(diethylamino)-3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-propylquinolin-4(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also have a quinoline core, but with different substituents.

    Fluoroquinolones: A class of antibiotics that include fluoro groups and quinoline cores, such as ciprofloxacin and levofloxacin.

Uniqueness

7-(diethylamino)-3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-propylquinolin-4(1H)-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

7-(diethylamino)-3-(4-ethylphenyl)sulfonyl-6-fluoro-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN2O3S/c1-5-13-27-16-23(31(29,30)18-11-9-17(6-2)10-12-18)24(28)19-14-20(25)22(15-21(19)27)26(7-3)8-4/h9-12,14-16H,5-8,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMMMEKWRXAKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N(CC)CC)F)S(=O)(=O)C3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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